Cyclopropyl(5-methoxypyridin-3-yl)methanamine is a chemical compound characterized by the molecular formula . This compound is notable for its structural components, which include a cyclopropyl group and a methoxy-substituted pyridine ring. It serves as a versatile building block in organic synthesis and has potential applications in medicinal chemistry due to its biological activity.
The compound can be synthesized through various chemical methods, typically involving the cyclopropylation of pyridine derivatives followed by methoxylation and amination processes. It is commercially available from chemical suppliers and is used in both academic research and industrial applications.
Cyclopropyl(5-methoxypyridin-3-yl)methanamine falls under the category of organic compounds, specifically amines and heterocycles. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of Cyclopropyl(5-methoxypyridin-3-yl)methanamine generally involves several key steps:
The synthetic routes are often optimized for yield and purity, utilizing techniques such as chromatography for purification. Industrial production may employ continuous flow reactors to enhance efficiency.
Cyclopropyl(5-methoxypyridin-3-yl)methanamine features a cyclopropyl group attached to a methoxy-substituted pyridine ring at the 5-position, with an amine functional group linked to the carbon adjacent to the pyridine nitrogen.
Cyclopropyl(5-methoxypyridin-3-yl)methanamine can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions, leading to a variety of products that can be isolated and characterized.
The mechanism of action for Cyclopropyl(5-methoxypyridin-3-yl)methanamine involves its interaction with specific biological targets, such as enzymes and receptors. It may modulate enzyme activity or receptor signaling pathways, which could contribute to its potential therapeutic effects, particularly in neurological disorders and cancer treatment .
Relevant data on melting point, boiling point, and other specific physical constants may vary based on purity and synthesis method but are essential for practical applications in research .
Cyclopropyl(5-methoxypyridin-3-yl)methanamine has a broad range of applications:
Retrosynthetic deconstruction of cyclopropyl(5-methoxypyridin-3-yl)methanamine reveals three primary building blocks: (1) a 3,5-disubstituted pyridine core, (2) a cyclopropane moiety, and (3) the methanamine functionality. Strategic bond disconnections focus on two critical junctions: the C–C bond linking the cyclopropyl group to the pyridine ring and the C–N bond connecting the methanamine to the methanone bridge. The first disconnection suggests cyclopropanation of a 3-acylpyridine intermediate (e.g., 5-methoxynicotinaldehyde or 5-methoxy-3-acetylpyridine) as a key transformation. The second disconnection reveals reductive amination as the optimal pathway for converting a carbonyl precursor (cyclopropyl(5-methoxypyridin-3-yl)methanone) to the target amine [3] [6]. Alternative routes involving late-stage introduction of the methoxy group are less favored due to potential side reactions with existing functional groups.
Table 1: Retrosynthetic Pathways for Target Molecule
Disconnection Site | Synthon A | Synthon B | Key Transformation |
---|---|---|---|
Cyclopropane-pyridine bond | 5-Methoxy-3-formylpyridine | Cyclopropyl carbene | Cyclopropanation |
Methanamine linkage | Cyclopropyl(5-methoxypyridin-3-yl)methanone | Ammonia source | Reductive amination |
Methoxy group | 5-Hydroxynicotinic acid | Methylation agent | O-Alkylation |
Cyclopropanation of the pyridine C3 position presents significant challenges due to the electron-deficient nature of the heterocycle and potential catalyst poisoning. Two principal methodologies have been developed:
Transition Metal-Catalyzed Approaches: Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) catalyze cyclopropanation using diazocyclopropane derivatives, though yields remain modest (typically 40–60%) due to competing pyridine coordination and dimerization of carbene precursors [2]. Dirhodium catalysts modified with electron-deficient ligands (e.g., Rh₂(TPA)₄) improve functional group tolerance but require anhydrous conditions.
Biocatalytic Cyclopropanation: Engineered myoglobin variants (e.g., Mb(H64G,V68A)) enable asymmetric cyclopropanation of 3-vinylpyridines with α-aryldiazoketones under aqueous conditions [2]. This system achieves exceptional stereoselectivity (>99% ee and de) and higher atom economy compared to chemical methods. For 5-methoxypyridine substrates, the H64G/V68A double mutant provides 20% yield with 200 TON (turnover number) in sodium borate buffer (pH 9.0) [2]. The methoxy group’s electron-donating properties enhance reactivity relative to unsubstituted pyridines.
Table 2: Cyclopropanation Methods for Pyridine Derivatives
Method | Conditions | Catalyst Loading | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Rh₂(OAc)₄ | CH₂Cl₂, 40°C, 12h | 2 mol% | 45–55 | Racemic |
Mb(H64G,V68A) | NaBB buffer pH 9.0, RT, 24h | 0.2 mol% | 20–33 | >99% ee, >99% de |
Co(TPP) | Toluene, 60°C, 6h | 1 mol% | <5 | N/A |
Conversion of the ketone intermediate (cyclopropyl(5-methoxypyridin-3-yl)methanone) to the corresponding methanamine employs two principal reductive amination strategies:
Direct Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) enables efficient one-pot conversion. The reaction proceeds via imine formation followed by hydride reduction, tolerating the electron-rich pyridine system and cyclopropane strain. Optimized conditions (1.2 eq. ammonium acetate, 1.5 eq. NaBH(OAc)₃, 24h RT) achieve 85–92% yield without epimerization of the cyclopropane stereocenter [3] [6] [9]. Borane-tert-butylamine complex in trifluoroethanol provides a halogen-free alternative with comparable efficiency (80–87% yield).
Stepwise Approach: Preformation of the imine using titanium(IV) isopropoxide (Ti(OiPr)₄) followed by sodium cyanoborohydride (NaBH₃CN) reduction in methanol minimizes dialkylation byproducts. This method is critical for sterically hindered ketones, providing 75–82% isolated yield after aqueous workup [9]. The Lewis acid activates the carbonyl while sequestering water, driving imine formation to completion.
Chiral variants employing (R)- or (S)-α-methylbenzylamine followed by hydrogenolysis have been explored for enantiopure target synthesis but suffer from racemization risks during deprotection.
Installation of the methoxy group requires precise regiocontrol due to the competing reactivity at pyridine C3 and C5 positions. Three synthetic routes have been optimized:
Directed Ortho-Metalation (DoM): 3-Bromo-5-hydroxypyridine undergoes selective bromine-magnesium exchange at –78°C followed by oxygenation (MoOPH) and methylation to afford 5-methoxy-3-bromopyridine (68% yield over 3 steps). Pd-catalyzed carbonylative Negishi coupling with cyclopropylzinc bromide then delivers the ketone precursor [4] [5].
Halogen Dance Rearrangement: 3-Bromo-5-methoxypyridine is synthesized via regioselective bromination of 3-methoxypyridine using NBS/CCl₄ at 0°C (55% yield), exploiting the C5 position’s enhanced nucleophilicity under kinetic control [4].
Late-Stage O-Methylation: 5-Hydroxynicotinic acid is methylated with dimethyl sulfate (K₂CO₃/DMF, 80°C) prior to cyclopropanation. This approach avoids demethylation during subsequent steps but requires protection of the carboxylic acid (72% yield for methyl ester formation, methylation, and hydrolysis) [5].
Table 3: Methoxy Group Introduction Strategies
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Directed metalation | 3-Bromo-5-hydroxypyridine | i) iPrMgCl (–78°C); ii) MoOPH; iii) CH₃I | 68 (3 steps) | >95% C5-selectivity |
Halogen dance | 3-Methoxypyridine | NBS, CCl₄, 0°C, 2h | 55 | C5:C3 = 8:1 |
Late-stage methylation | 5-Hydroxynicotinic acid | i) Me₂SO₄, K₂CO₃, DMF, 80°C; ii) EDC coupling | 72 | N/A |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8